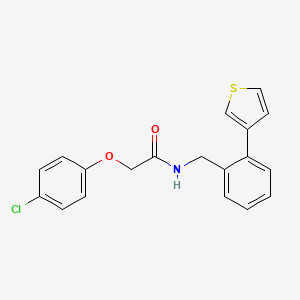
2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide" is a chemical of interest due to its structural uniqueness and potential applications in various scientific fields. While specific research directly addressing this compound was not found, related studies on similar compounds provide valuable insights into its likely characteristics and behaviors.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorophenoxy derivatives with various acetamides or thiophene-containing compounds. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide synthesis involves the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, indicating a potential pathway for synthesizing similar structures (Tao Jian-wei, 2009).
Molecular Structure Analysis
Structural analysis of related acetamides reveals non-planar discrete molecules, often linked by intermolecular hydrogen bonds. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide crystallizes as non-planar molecules, suggesting similar potential molecular configurations for our compound of interest (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
Compounds in this category typically exhibit varied chemical behaviors, such as forming chains via C—H⋯O intermolecular interactions or displaying significant antibacterial activity, as seen in derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide (K. Ramalingam et al., 2019).
科学的研究の応用
Synthesis and Antitumor Activity
- Compounds incorporating structures similar to the query chemical, specifically those bearing heterocyclic rings and acetamide derivatives, have been synthesized and evaluated for their potential antitumor activities. For instance, a study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Photocatalytic Oxidation Studies
- Research into the photocatalytic oxidation of chlorophenols has provided insights into the degradation pathways of environmental pollutants. A study focused on 2,4-dichlorophenol's oxidation by CdS, revealing different oxidation mechanisms based on the pH and the presence of thioacetamide, underscores the complexity of interactions within these systems (Tang & Huang, 1995).
Antimicrobial and Antifungal Activities
- Novel triazole compounds containing thioamide groups have been synthesized and tested for their biological activities, showcasing antifungal and plant growth regulating properties. This emphasizes the potential of structurally related compounds in developing new antibacterial and antifungal agents (Fa-qian et al., 2005).
Anticonvulsant Evaluation
- The synthesis and evaluation of indoline derivatives of aryloxadiazole amine and benzothiazole acetamide highlight their potential in anticonvulsant applications. One study revealed significant activity against seizures, suggesting the relevance of acetamide derivatives in neurological research (Nath et al., 2021).
Photovoltaic and Optical Studies
- Investigations into the spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs have explored their potential in dye-sensitized solar cells (DSSCs). This work highlights the efficiency of these compounds in light harvesting and electron injection processes, demonstrating their utility in renewable energy technologies (Mary et al., 2020).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c20-16-5-7-17(8-6-16)23-12-19(22)21-11-14-3-1-2-4-18(14)15-9-10-24-13-15/h1-10,13H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCANBRCQFQHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


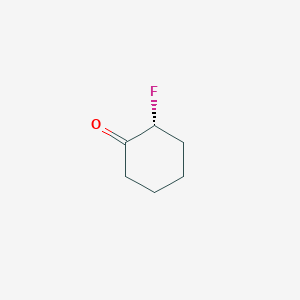
![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)
![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)

![3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2488187.png)

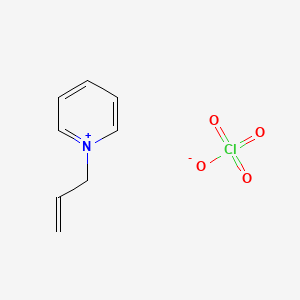
![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)

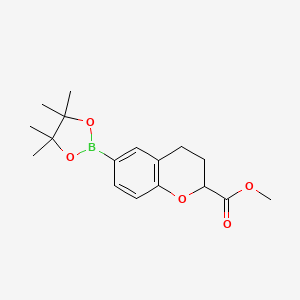
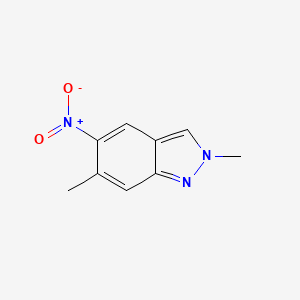
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)
![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)